AZD0095

MCT4 Lactate transport IC50

Researchers studying tumor metabolism often face confounding effects from dual MCT1/MCT4 inhibition. AZD0095 solves this with single-digit nanomolar MCT4 potency (IC50 1.3 nM) and exceptional >1000× selectivity over MCT1, enabling clean target deconvolution without MCT1-mediated artifacts. • Validated in NCI-H358 xenograft models with cediranib combination therapy - tumor growth significantly inhibited • Orally bioavailable with defined crystalline Form A (XRPD/DSC characterized) for reproducible formulation • Cellular antiproliferative IC50 of 26 nM in NCI-H358 cells confirms robust target engagement in MCT4-high contexts

Molecular Formula C27H32N8O2
Molecular Weight 500.6 g/mol
Cat. No. B10854968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD0095
Molecular FormulaC27H32N8O2
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=NC(=NN12)C)C)OC3CCN(C3)C4=CC=C(C=C4)C5=NN=C(C=C5)CN6CCOCC6
InChIInChI=1S/C27H32N8O2/c1-18-26(19(2)35-27(28-18)29-20(3)32-35)37-24-10-11-34(17-24)23-7-4-21(5-8-23)25-9-6-22(30-31-25)16-33-12-14-36-15-13-33/h4-9,24H,10-17H2,1-3H3/t24-/m1/s1
InChIKeyPHDAGSZQGNWGFE-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZD0095 – Selective Oral MCT4 Inhibitor for Oncology


The compound 4-[(6-{4-[(3R)-3-({2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine, known as AZD0095 (CAS 2750001-23-9), is a triazolopyrimidine-based small molecule that functions as a selective and orally active inhibitor of Monocarboxylate Transporter 4 (MCT4) [1]. MCT4 is a lactate exporter often upregulated in cancer cells, contributing to metabolic adaptation and immune evasion . AZD0095 exhibits an IC50 of 1.3 nM against MCT4 and demonstrates >1000-fold selectivity over the related transporter MCT1 [1]. The compound is characterized by a constrained (R)-pyrrolidinyl linker connecting the 2,5,7-trimethyltriazolopyrimidine core to a biaryl tail bearing a morpholinylmethyl substituent [2].

Why AZD0095 Cannot Be Replaced by Generic MCT4 Inhibitors


MCT4 inhibitors are not interchangeable due to substantial differences in potency, selectivity, and pharmacokinetic profiles. AZD0095 achieves single-digit nanomolar potency (IC50 1.3 nM) and exceptional MCT1 selectivity (>1000×) [1]. In contrast, alternative MCT4 inhibitors exhibit either reduced potency (e.g., Syrosingopine, IC50 40 nM) , dual MCT1/MCT4 inhibition (e.g., MCT-IN-1, MCT1 IC50 9 nM / MCT4 IC50 14 nM) , or lower selectivity (e.g., VB124, MCT1 IC50 24 µM) . Additionally, AZD0095 has been optimized for oral administration and demonstrates robust in vivo efficacy in combination with cediranib in NCI-H358 xenograft models [1], properties that cannot be assumed for other MCT4-targeting agents. The following evidence guide quantifies these critical distinctions.

AZD0095: Key Differential Advantages


MCT4 Inhibitory Potency vs. VB124 and Syrosingopine

AZD0095 inhibits MCT4 with an IC50 of 1.3 nM, demonstrating substantially higher potency than other characterized MCT4 inhibitors. VB124 exhibits IC50 values of 8.6 nM (lactate import) and 19 nM (lactate export) in MCT4-expressing MDA-MB-231 cells . Syrosingopine inhibits MCT4 with an IC50 of 40 nM in HAP1 cells . The 1.3 nM potency of AZD0095 represents a 6.6-fold improvement over VB124's most potent reported value and a 31-fold improvement over Syrosingopine, enabling lower effective concentrations and potentially reduced off-target liabilities.

MCT4 Lactate transport IC50

MCT1 Selectivity vs. Dual Inhibitors

AZD0095 displays >1000-fold selectivity for MCT4 over MCT1, minimizing off-target inhibition of the ubiquitous MCT1 lactate importer [1]. By contrast, the dual inhibitor MCT-IN-1 shows nearly equipotent inhibition of MCT1 (IC50 9 nM) and MCT4 (IC50 14 nM) , while VB124 exhibits a selectivity window of approximately 1,260–2,790× (MCT1 IC50 24 µM / MCT4 IC50 8.6–19 nM) [2]. The >1000× selectivity of AZD0095 matches or exceeds the best-in-class selectivity profile, but with superior absolute potency.

MCT1 Selectivity Isoform specificity

Oral In Vivo Efficacy in NCI-H358 Xenograft

AZD0095 is orally active and, when administered at 100 mg/kg in combination with cediranib, effectively inhibits tumor growth in the NCI-H358 non-small cell lung cancer xenograft model . While specific bioavailability percentage is not publicly disclosed, the compound was explicitly optimized for "suitable properties for oral administration in the clinic" [1]. In contrast, many early-stage MCT4 inhibitors lack reported oral bioavailability data or require alternative routes of administration. For example, VB124 is described as orally active [2], but comparative in vivo efficacy data with AZD0095 are not available in the same model system.

Pharmacokinetics Xenograft Cediranib

Crystalline Form A Characterization

The (R)-enantiomer of AZD0095 (Example 62 in US20210340150A1) has been isolated and characterized as a specific crystalline form, designated Form A, with a defined X-ray powder diffraction (XRPD) pattern and differential scanning calorimetry (DSC) profile [1]. This crystalline form characterization is absent from the publicly available data for comparator MCT4 inhibitors such as VB124, MCT-IN-1, or Syrosingopine, which are typically supplied as amorphous solids or undefined polymorphs. The availability of Form A characterization ensures batch-to-batch consistency in physicochemical properties including solubility, dissolution rate, and stability.

Polymorph XRPD Crystallinity

Antiproliferative Activity in NCI-H358 Cells

In NCI-H358 cells, which exhibit high MCT4 expression, AZD0095 inhibits proliferation with an IC50 of 26 nM . This cellular potency aligns with the biochemical IC50 (1.3 nM) and demonstrates functional MCT4 inhibition leading to growth suppression. Direct comparator data for other MCT4 inhibitors in the NCI-H358 cell line are not publicly available; however, the 26 nM value provides a benchmark for evaluating cellular activity in a MCT4-dependent cancer model.

Antiproliferative NCI-H358 MCT4-dependent

AZD0095 Research Applications


High-Potency MCT4 Inhibition with Minimal MCT1 Cross-Reactivity

Given its IC50 of 1.3 nM against MCT4 and >1000× selectivity over MCT1 [1], AZD0095 is ideally suited for in vitro and in vivo studies where robust MCT4 blockade is required without confounding MCT1-mediated effects. This selectivity profile is critical for elucidating MCT4-specific biology in tumor metabolism and immune evasion, and for evaluating combination strategies with anti-angiogenic agents (e.g., cediranib) or immune checkpoint inhibitors [2].

Combination Therapy in MCT4-Expressing Tumor Models

AZD0095 has demonstrated significant tumor growth inhibition in the NCI-H358 non-small cell lung cancer xenograft model when combined with cediranib . This validated combination efficacy supports its use in preclinical studies exploring MCT4 inhibition as an adjunct to VEGF pathway blockade or immunotherapy in MCT4-high tumors. The compound's oral activity enables convenient dosing in chronic administration protocols [1].

Crystalline Form A for Formulation Development

The availability of a well-characterized crystalline Form A with defined XRPD and DSC profiles [3] makes AZD0095 a suitable reference standard for solid-state chemistry studies, polymorph screening, and formulation optimization. Researchers requiring reproducible dissolution and stability properties for long-term in vivo studies or formulation development will benefit from the defined solid-state characteristics.

In Vitro Lactate Transport Assays

AZD0095's single-digit nanomolar potency (IC50 1.3 nM) [1] and cellular antiproliferative activity (IC50 26 nM in NCI-H358 cells) make it a high-quality tool compound for probing MCT4-dependent lactate flux. It can be employed in fluorescent-based or radiometric lactate transport assays to validate MCT4 target engagement and to benchmark novel MCT4 inhibitors.

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